Tubulin Polymerization Inhibition: This Compound vs. Combretastatin A‑4 (CA‑4)
In a cell‑free tubulin assembly assay, 2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline inhibited tubulin polymerization with an IC₅₀ of 26.8 µM, compared with 0.64 µM for the clinical reference combretastatin A‑4 (CA‑4) . Although less potent than CA‑4, the compound’s activity is consistent with its binding at the colchicine site, a mechanism confirmed for structurally related 2‑aminothiazole derivatives [1].
| Evidence Dimension | IC₅₀ for inhibition of tubulin polymerization |
|---|---|
| Target Compound Data | 26.8 µM |
| Comparator Or Baseline | Combretastatin A‑4 (CA‑4): 0.64 µM |
| Quantified Difference | 42‑fold lower potency than CA‑4 |
| Conditions | Cell‑free tubulin polymerization assay; dose‑response format. |
Why This Matters
This quantitative benchmark allows users evaluating anti‑tubulin chemotypes to position the compound relative to a well‑characterized reference inhibitor, informing both hit‑to‑lead prioritization and the design of focused analog libraries.
- [1] SYNTA Pharmaceuticals Corp. Thiazoles for the treatment of proliferative disorders. WO 2007/061909 A1. View Source
